molecular formula C11H18O5 B14294034 Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate CAS No. 113858-89-2

Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate

Katalognummer: B14294034
CAS-Nummer: 113858-89-2
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: WHQWOPBEOTVHSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the esterification of 4-ethoxy-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst . This reaction forms the ethyl ester, which can then undergo further modifications to introduce the ethoxymethylidene and oxobutanoate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ethoxy and oxo groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-ethoxy-2-hydroxybenzoate: This compound shares a similar structure but lacks the ethoxymethylidene and oxobutanoate groups.

    Ethyl 2-oxo-4-phenylbutanoate: Another related compound with a different substitution pattern on the butanoate moiety.

Uniqueness

Ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

113858-89-2

Molekularformel

C11H18O5

Molekulargewicht

230.26 g/mol

IUPAC-Name

ethyl 4-ethoxy-2-(ethoxymethylidene)-3-oxobutanoate

InChI

InChI=1S/C11H18O5/c1-4-14-7-9(11(13)16-6-3)10(12)8-15-5-2/h7H,4-6,8H2,1-3H3

InChI-Schlüssel

WHQWOPBEOTVHSH-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(=O)C(=COCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.